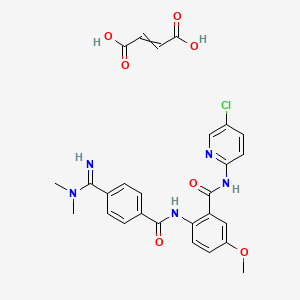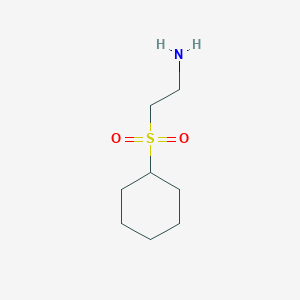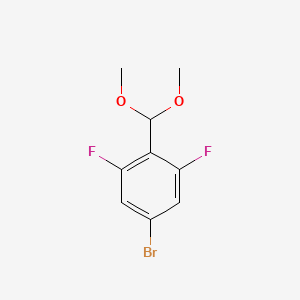
1-Chloro-4-(1-ethynylcyclobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1-ethynylcyclobutyl)benzene is an organic compound with the molecular formula C12H11Cl It is a derivative of benzene, featuring a chlorine atom and an ethynylcyclobutyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-4-(1-ethynylcyclobutyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as 1-chlorobenzene and ethynylcyclobutane.
Reaction Conditions: The reaction conditions often include the use of catalysts like palladium or copper, which facilitate the coupling reactions.
Análisis De Reacciones Químicas
1-Chloro-4-(1-ethynylcyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation or reduction reactions, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1-ethynylcyclobutyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(1-ethynylcyclobutyl)benzene involves its interactions with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution . These reactions are facilitated by the presence of the chlorine atom, which can stabilize intermediates through electron-withdrawing effects .
Comparación Con Compuestos Similares
1-Chloro-4-(1-ethynylcyclobutyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynylbenzene: This compound lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Chloro-4-(phenylethynyl)benzene: This compound features a phenyl group instead of a cyclobutyl group, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C12H11Cl |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-chloro-4-(1-ethynylcyclobutyl)benzene |
InChI |
InChI=1S/C12H11Cl/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2 |
Clave InChI |
HYJZYFRIKBSIKR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCC1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)


![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)

![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)



![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)

